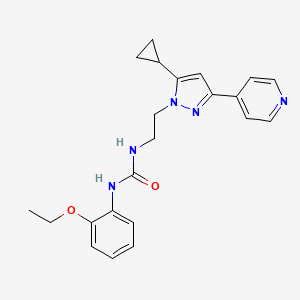

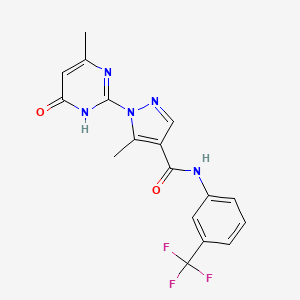

![molecular formula C23H29N3OS B2638562 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide CAS No. 392320-19-3](/img/structure/B2638562.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide” is a chemical compound with the molecular formula C21H25N3OS and a molecular weight of 367.51. It’s a derivative of adamantane, a type of diamondoid, which are cage-like, super-stable carbon structures .

Synthesis Analysis

The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide” includes several functional groups, such as a 1,3,4-thiadiazole ring, an adamantyl group, and a benzamide group. The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties .Chemical Reactions Analysis

Adamantane derivatives have been the subject of various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Applications De Recherche Scientifique

Synthesis of Functional Derivatives

This compound can be used as a starting material for the synthesis of new polyfunctional derivatives . The reactions are carried out in acid media, and the obtained compounds can be considered as building blocks for the synthesis of conformationally restricted peptidomimetics .

Antiviral Applications

Adamantane derivatives, including this compound, have been used in the synthesis of antiviral drugs . This makes it a valuable compound in the development of new treatments for viral diseases.

Neurotropic Drug Development

In addition to its antiviral applications, adamantane derivatives are also used in the development of neurotropic drugs . These drugs affect the nervous system and can be used to treat a variety of neurological disorders.

Anti-Dengue Virus Activity

Some derivatives of this compound have shown significant anti-Dengue Virus serotype 2 activity . This suggests potential applications in the development of treatments for Dengue fever, a major public health concern in many tropical and sub-tropical regions .

Synthesis of High-Energy Fuels and Oils

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils .

Development of Pharmaceuticals

Adamantane derivatives are used in the development of various pharmaceuticals . Their unique chemical properties make them useful in the creation of a wide range of medicinal compounds.

Creation of Diamond-Like Bulky Polymers

Adamantane derivatives can be used in the creation of diamond-like bulky polymers such as diamondoids . These materials have a wide range of potential applications, from electronics to nanotechnology.

Antimicrobial Activity

Some derivatives of this compound have shown in vitro antimicrobial activity . This suggests potential applications in the development of new antimicrobial treatments.

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3OS/c1-2-6-20(27)26(15-16-7-4-3-5-8-16)22-25-24-21(28-22)23-12-17-9-18(13-23)11-19(10-17)14-23/h3-5,7-8,17-19H,2,6,9-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUSBJKHGKIAQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

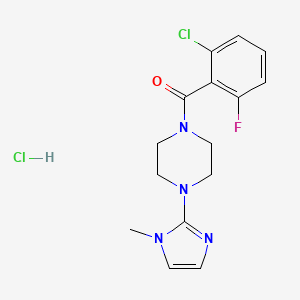

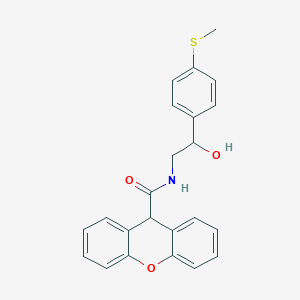

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)

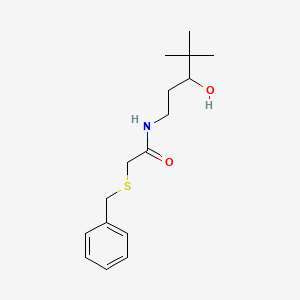

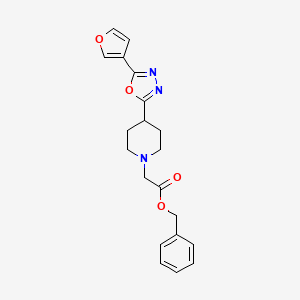

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)

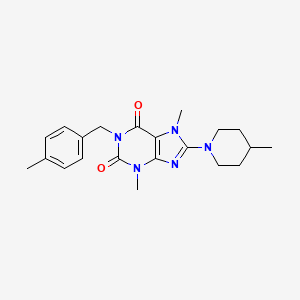

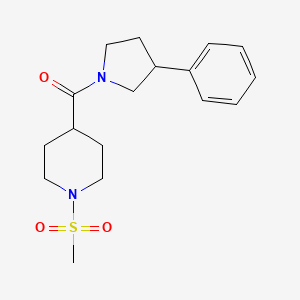

![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)

![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2638498.png)

![6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane](/img/structure/B2638499.png)